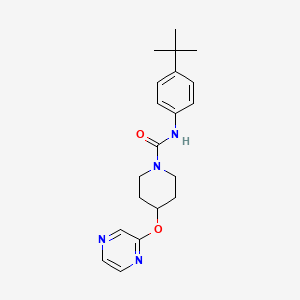![molecular formula C16H18N2O4 B3009311 Ethyl 2-oxo-2-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)amino)acetate CAS No. 1207048-58-5](/img/structure/B3009311.png)
Ethyl 2-oxo-2-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)amino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-oxo-2-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)amino)acetate is a useful research compound. Its molecular formula is C16H18N2O4 and its molecular weight is 302.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Chemical Reactions
Ethyl 2-oxo-2-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)amino)acetate is involved in various chemical synthesis and reaction processes. For instance, Ukrainets et al. (2013) explored the bromination of related compounds, providing insights into the structural features and reaction pathways of these types of chemicals (Ukrainets, Golik, Chernenok, Shishkina, & Parshikov, 2013). Additionally, the synthesis and diuretic activity of related compounds have been examined, indicating significant increases in diuretic activity compared to non-brominated analogs (Ukrainets, Golik, & Chernenok, 2013).
2. Antimicrobial Activity
The compound has been investigated for its potential antimicrobial properties. Ahmed et al. (2006) conducted a study on the synthesis and antimicrobial activity of certain acetates, demonstrating significant inhibition of bacterial and fungal growth (Ahmed, Sharma, Nagda, Jat, & Talesara, 2006).
3. Applications in Organic Synthesis
Various studies have utilized the compound in the synthesis of other complex organic molecules. For instance, Klásek et al. (2003) reported the synthesis of 4-Alkyl/Aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones, demonstrating the compound's utility in organic synthesis (Klásek, Kořistek, Sedmera, & Halada, 2003).
4. Corrosion Inhibition Properties
In the field of materials science, the compound has been explored for its properties related to corrosion inhibition. Zarrouk et al. (2014) performed quantum chemical calculations on quinoxalines, including this compound, to determine their efficacy as corrosion inhibitors (Zarrouk, Hammouti, Dafali, Bouachrine, Zarrok, Boukhris, & Al-Deyab, 2014).
5. Photovoltaic Properties
The compound's derivatives have been investigated for their potential in photovoltaic applications. Zeyada, El-Nahass, and El-Shabaan (2016) studied the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, indicating its potential use in organic–inorganic photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).
Eigenschaften
IUPAC Name |
ethyl 2-oxo-2-[(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-2-22-16(21)15(20)17-12-8-10-4-3-7-18-13(19)6-5-11(9-12)14(10)18/h8-9H,2-7H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZCIRPDPQHJCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC2=C3C(=C1)CCC(=O)N3CCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B3009229.png)
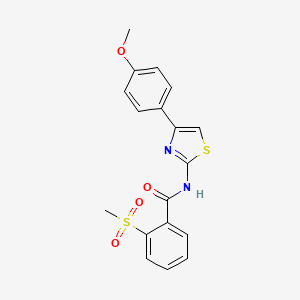
![1-[4-(Aminomethyl)piperidin-1-yl]-2-naphthalen-1-ylethanone](/img/structure/B3009231.png)
![N-(2-chlorobenzyl)-6-[1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/new.no-structure.jpg)
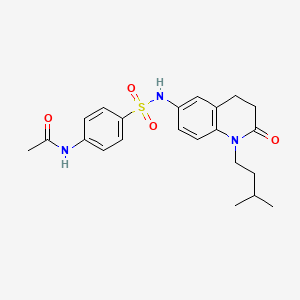
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B3009236.png)
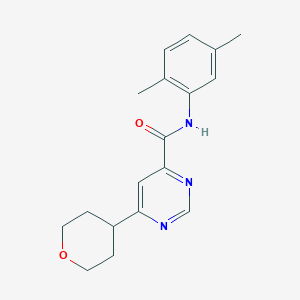
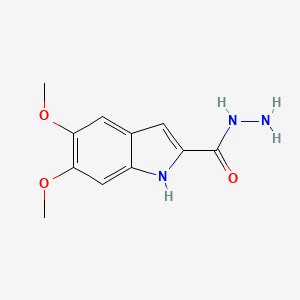
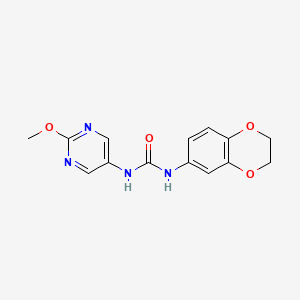
![1-(butan-2-yl)-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3009246.png)
![2-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)oxymethyl]-1-(2-methylpropyl)aziridine](/img/structure/B3009247.png)
![N-{[5-(butylsulfanyl)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B3009248.png)
